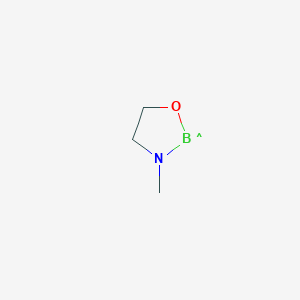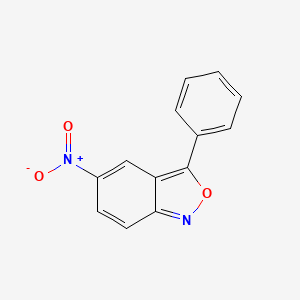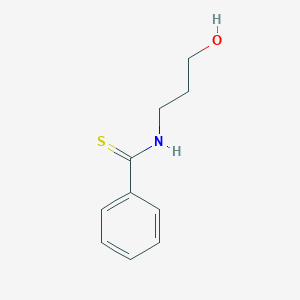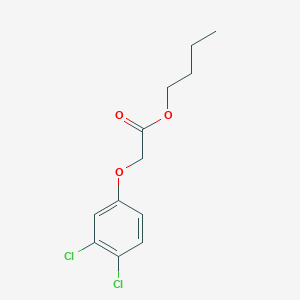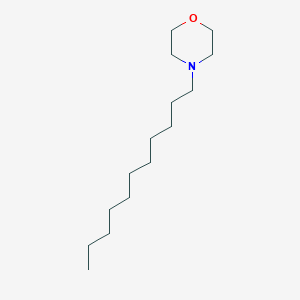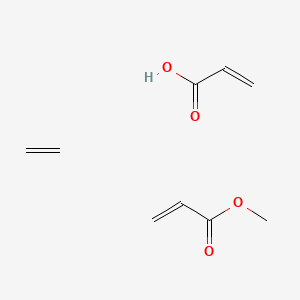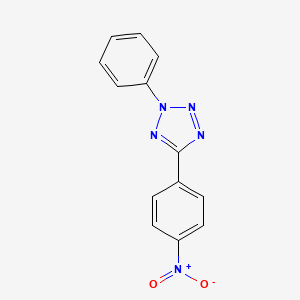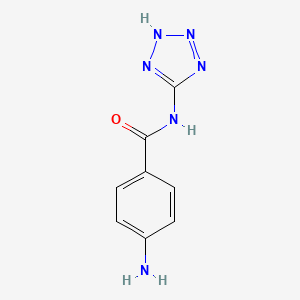
4-Amino-N-(1H-tetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(1H-tetrazol-5-yl)benzamide is a compound that features a benzamide group substituted with an amino group and a tetrazole ring. Tetrazoles are known for their stability and diverse applications in medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(1H-tetrazol-5-yl)benzamide typically involves the reaction of 4-aminobenzoic acid with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction is usually carried out in solvents like acetonitrile or water, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for tetrazole derivatives often utilize eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields . These methods are designed to be cost-effective and scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-(1H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Undergoes nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Strong oxidizers such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide group.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted benzamide derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(1H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Amino-N-(1H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties.
5-Amino-1H-tetrazole: Another tetrazole derivative with an amino group at the 5-position.
4-(1H-Tetrazol-5-yl)benzaldehyde: A benzaldehyde derivative with a tetrazole ring.
Uniqueness
4-Amino-N-(1H-tetrazol-5-yl)benzamide is unique due to its combination of a benzamide group with a tetrazole ring, providing a versatile scaffold for further chemical modifications. This combination enhances its stability and broadens its range of applications in various fields .
Eigenschaften
CAS-Nummer |
36855-72-8 |
|---|---|
Molekularformel |
C8H8N6O |
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
4-amino-N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C8H8N6O/c9-6-3-1-5(2-4-6)7(15)10-8-11-13-14-12-8/h1-4H,9H2,(H2,10,11,12,13,14,15) |
InChI-Schlüssel |
ZIGSKTZSJNCADJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=NNN=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




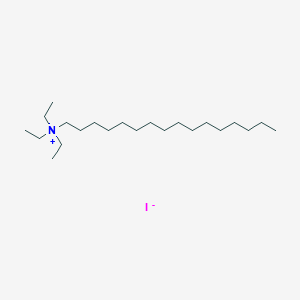
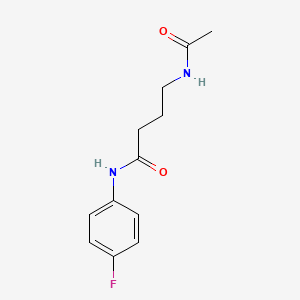
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
